

(S)-(+)-Ketoprofen-13C,d3: A Technical Guide for Advanced Research

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This technical guide provides an in-depth overview of **(S)-(+)-Ketoprofen-13C,d3**, a stable isotope-labeled version of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of its mechanism of action and analytical applications.

Core Data and Specifications

(S)-(+)-Ketoprofen-13C,d3 is a high-purity analytical standard essential for quantitative bioanalytical studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Chemical and Physical Properties



Property	Value
Chemical Formula	¹³ CC ₁₅ H ₁₁ D ₃ O ₃
Molecular Weight	258.29 g/mol
Exact Mass	258.1165
Isotopic Enrichment	Not specified, but typically ≥98% for both ¹³C and D
Chemical Purity	≥98%
Appearance	White to off-white solid
Solubility	Soluble in methanol, acetonitrile, DMSO

Table 2: Spectroscopic and Analytical Data

Analysis	Specification
¹H NMR	Conforms to structure
¹³ C NMR	Conforms to structure
Mass Spectrometry	Consistent with isotopic labeling
Purity (HPLC)	≥98%

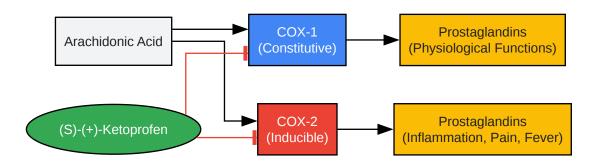
Mechanism of Action: Cyclooxygenase (COX) Inhibition

Ketoprofen, the parent compound of **(S)-(+)-Ketoprofen-13C,d3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The (S)-



enantiomer of ketoprofen is the pharmacologically active form, demonstrating significantly greater COX inhibitory activity than the (R)-enantiomer.



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Mechanism of Action of (S)-(+)-Ketoprofen.

Application in Bioanalytical Methods

The primary application of **(S)-(+)-Ketoprofen-13C,d3** is as an internal standard in the quantification of ketoprofen and its enantiomers in biological matrices such as plasma and serum. Its use significantly improves the accuracy and precision of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of (R)- and (S)-Ketoprofen in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of ketoprofen enantiomers in human plasma.[2][3]

3.1.1. Materials and Reagents

- **(S)-(+)-Ketoprofen-13C,d3** (Internal Standard)
- (R)-Ketoprofen and (S)-Ketoprofen reference standards
- Human plasma (with anticoagulant)
- Methanol (HPLC grade)

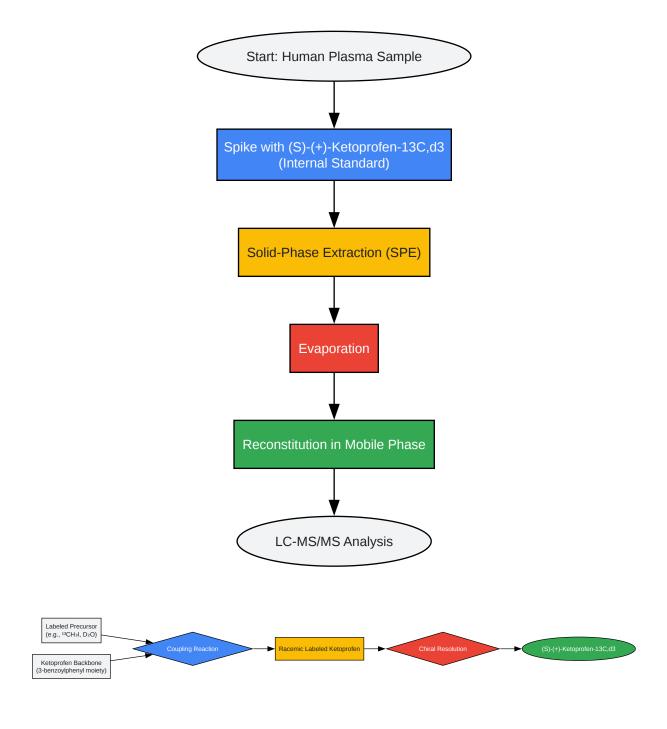


- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation

- Spiking: To 1 mL of human plasma, add a known concentration of the **(S)-(+)-Ketoprofen-13C,d3** internal standard solution.
- Protein Precipitation (Optional): Add 3 mL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample (or the supernatant from protein precipitation) onto the cartridge.
 - Wash the cartridge with 1 mL of water.
 - Elute the analytes with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.





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References

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